molecular formula C6H6BrFN2 B6276793 4-bromo-3-fluoro-N-methylpyridin-2-amine CAS No. 2763750-78-1

4-bromo-3-fluoro-N-methylpyridin-2-amine

Cat. No. B6276793
CAS RN: 2763750-78-1
M. Wt: 205
InChI Key:
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Description

4-Bromo-3-fluoro-N-methylpyridin-2-amine, also known as 4-Br-3-F-NMP, is an organic compound with a wide range of applications in the scientific community. It is a unique chemical due to its ability to react with other compounds and form new molecules. This molecule has been used in numerous studies to further our understanding of the chemical properties of compounds, as well as to develop new synthetic pathways.

Scientific Research Applications

4-bromo-3-fluoro-N-methylpyridin-2-amine has been used in numerous scientific studies, such as those related to organic synthesis, drug discovery, and biochemistry. In organic synthesis, 4-bromo-3-fluoro-N-methylpyridin-2-amine has been used as a starting material for the synthesis of other compounds, as well as to study the reactivity of different functional groups. In drug discovery, 4-bromo-3-fluoro-N-methylpyridin-2-amine has been used to develop new drugs and to study the effects of new compounds. In biochemistry, 4-bromo-3-fluoro-N-methylpyridin-2-amine has been used to study the effects of different compounds on enzymes and other proteins.

Mechanism of Action

The mechanism of action of 4-bromo-3-fluoro-N-methylpyridin-2-amine is not fully understood. However, it is believed that the compound is able to interact with other molecules and form new molecules. This interaction is thought to be due to the presence of the fluorine atom, which is able to form strong hydrogen bonds with other molecules. Additionally, the presence of the bromine atom is believed to increase the reactivity of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-fluoro-N-methylpyridin-2-amine are not fully understood. However, some studies have suggested that the compound may have an effect on the activity of certain enzymes and proteins. Additionally, it has been suggested that the compound may be able to interact with certain cell receptors, leading to changes in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-3-fluoro-N-methylpyridin-2-amine in lab experiments is its ability to react with other molecules and form new molecules. This makes it a useful compound for organic synthesis and drug discovery. Additionally, the compound is relatively stable and can be stored for long periods of time. However, one limitation of using 4-bromo-3-fluoro-N-methylpyridin-2-amine in lab experiments is that it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

There are many potential future directions for the use of 4-bromo-3-fluoro-N-methylpyridin-2-amine. One potential application is in the development of new drugs and treatments. Additionally, the compound could be used to study the effects of different compounds on enzymes and proteins, as well as to study the effects of different compounds on cell signaling pathways. Finally, the compound could be used to develop novel synthetic pathways for the synthesis of other compounds.

Synthesis Methods

The synthesis of 4-bromo-3-fluoro-N-methylpyridin-2-amine is a relatively simple process. The starting material is 4-bromo-3-fluorobenzaldehyde, which is reacted with N-methylpyridin-2-amine in the presence of a base such as potassium carbonate. The reaction proceeds through a condensation reaction, forming a Schiff's base intermediate. This intermediate can then be hydrolyzed to form the final product. The overall reaction is shown in the following equation:
4-Br-3-F-Benzaldehyde + N-Methylpyridin-2-amine → 4-bromo-3-fluoro-N-methylpyridin-2-amine + Water

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3-fluoro-N-methylpyridin-2-amine involves the introduction of a bromine and a fluorine atom onto a pyridine ring, followed by the methylation of the amine group.", "Starting Materials": [ "2-aminopyridine", "methyl iodide", "sodium fluoride", "sodium bromide", "copper(I) iodide", "copper(II) sulfate", "sodium ascorbate", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Bromination of 2-aminopyridine with sodium bromide and copper(II) sulfate in water to yield 4-bromo-2-aminopyridine.", "Step 2: Fluorination of 4-bromo-2-aminopyridine with sodium fluoride and copper(I) iodide in acetonitrile to yield 4-bromo-3-fluoro-2-aminopyridine.", "Step 3: Methylation of 4-bromo-3-fluoro-2-aminopyridine with methyl iodide, potassium carbonate, and sodium ascorbate in acetonitrile to yield 4-bromo-3-fluoro-N-methylpyridin-2-amine." ] }

CAS RN

2763750-78-1

Product Name

4-bromo-3-fluoro-N-methylpyridin-2-amine

Molecular Formula

C6H6BrFN2

Molecular Weight

205

Purity

95

Origin of Product

United States

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